alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group, a thioether linkage, and a piperazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol typically involves multiple steps, including the formation of the thioether linkage and the incorporation of the piperazine ring. Common synthetic routes may involve:
Formation of the Thioether Linkage: This step often involves the reaction of a thiol with a suitable electrophile, such as a halide or a sulfonate ester, under basic conditions.
Incorporation of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile and reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonate esters.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beta-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol
- Gamma-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol
Uniqueness
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position of the thioether linkage and the specific arrangement of the piperazine ring.
Eigenschaften
CAS-Nummer |
143759-77-7 |
---|---|
Molekularformel |
C29H35F2N3OS |
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
1-(4-aminophenyl)sulfanyl-3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C29H35F2N3OS/c30-24-7-3-22(4-8-24)29(23-5-9-25(31)10-6-23)2-1-15-33-16-18-34(19-17-33)20-27(35)21-36-28-13-11-26(32)12-14-28/h3-14,27,29,35H,1-2,15-21,32H2 |
InChI-Schlüssel |
FHQNNWOVEAQFGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.